1-bromo-4H,5H,6H-cyclopenta[c]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene is a heterocyclic compound that features a five-membered ring containing sulfur and bromine atoms. This compound is part of the thiophene family, which is known for its diverse applications in organic chemistry, material science, and pharmaceuticals. Thiophene derivatives are particularly valued for their electronic properties and biological activities .
Vorbereitungsmethoden
The synthesis of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene can be achieved through several routes. One common method involves the bromination of cyclopenta[c]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction parameters and ensure product quality .
Analyse Chemischer Reaktionen
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation reactions typically produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene can be compared to other thiophene derivatives, such as:
2-Bromo-4H,5H,6H-cyclopenta[b]thiophene: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
1-Bromo-4,4,5,5,6,6-hexafluoro-4H,5H,6H-cyclopenta[c]thiophene: Contains additional fluorine atoms, which can significantly alter its electronic properties and reactivity.
Eigenschaften
Molekularformel |
C7H7BrS |
---|---|
Molekulargewicht |
203.10 g/mol |
IUPAC-Name |
3-bromo-5,6-dihydro-4H-cyclopenta[c]thiophene |
InChI |
InChI=1S/C7H7BrS/c8-7-6-3-1-2-5(6)4-9-7/h4H,1-3H2 |
InChI-Schlüssel |
VVZMRVMUHBQRCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CSC(=C2C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.